N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitro-2-pyridinamine
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that can yield novel heterocyclic structures. In the case of the synthesis of N-substituted indole-2-thiols, a one-pot reaction is described where 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring opening to produce a thioketene intermediate. This intermediate then reacts with N-nucleophiles to form the desired N-substituted indole-2-thiols. The process involves nucleophilic substitution of halogen in the aromatic ring, which is a common strategy in the synthesis of heterocyclic compounds . Another synthetic route is reported for a compound with a pyridin-3-ylethanol structure, where a dynamic process due to nitrogen inversion at the central amine nitrogen was observed. This synthesis highlights the importance of understanding the conformational and stereodynamic properties of the compounds being synthesized .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their chemical properties and reactivity. For instance, the molecule ethyl 5-(2,6-dichlorophenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate features a thiazolo[3,2-a]pyrimidine and naphthalene systems that are essentially coplanar. The dihedral angle between the combined plane and the mean plane of the benzene ring of the 2,6-dichlorophenyl substituent is 94.7°, which can influence the electronic distribution and reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds is often influenced by the presence of functional groups and the overall molecular structure. For example, the presence of a nitro group and a thiadiazole ring in the compound 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole allows for the formation of a thioketene intermediate, which is highly reactive towards nucleophiles. This reactivity is exploited in the synthesis of N-substituted indole-2-thiols and can be extended to other heterocyclic analogues . The dynamic process observed in the synthesis of the pyridin-3-ylethanol derivative also indicates that the reactivity can be influenced by the conformational dynamics of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The coplanarity of the thiazolo[3,2-a]pyrimidine and naphthalene systems in the compound synthesized in paper suggests a certain degree of rigidity, which can affect its solubility and interaction with other molecules. The presence of chloro and nitro substituents in the compounds discussed in papers and also suggests that these molecules may have significant electron-withdrawing properties, which can affect their acidity, basicity, and overall reactivity.
Scientific Research Applications
Synthesis and Anticancer Potential
A study by Temple et al. (1983) demonstrated the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derivatives, exploring their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia. These compounds were evaluated for their potential anticancer activities, indicating the chemical's utility in developing novel anticancer agents Temple, Wheeler, Comber, Elliott, & Montgomery, 1983.
Antimicrobial and Anti-inflammatory Properties
Selvam et al. (2012) synthesized and evaluated thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory properties. These compounds exhibited significant activities in the tail-flick technique and carrageenan-induced paw edema test, suggesting the molecule's relevance in designing new drugs with analgesic and anti-inflammatory effects Selvam, Karthik, Palanirajan, & Ali, 2012.
Catalytic Applications
Magubane et al. (2017) investigated the orientation towards asymmetric transfer hydrogenation of ketones catalyzed by (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes. This research highlights the molecule's potential utility in developing catalytic systems for organic synthesis, demonstrating the versatility of such compounds in chemical transformations Magubane, Alam, Ojwach, & Munro, 2017.
Mechanism of Action
Target of Action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Nitroaromatic compounds are also known for their diverse biological activities, including antimicrobial, antiparasitic, and anticancer effects .
Mode of Action
Biochemical Pathways
Thiazoles and nitroaromatic compounds can interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Thiazoles and nitroaromatic compounds can have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Based on the known activities of thiazoles and nitroaromatic compounds, potential effects could include antimicrobial, antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often affect the activity of similar compounds .
properties
IUPAC Name |
N-[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-5-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c17-12-3-1-2-11(8-12)16-20-13(10-24-16)6-7-18-15-5-4-14(9-19-15)21(22)23/h1-5,8-10H,6-7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDUYEYKWYTCNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CCNC3=NC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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